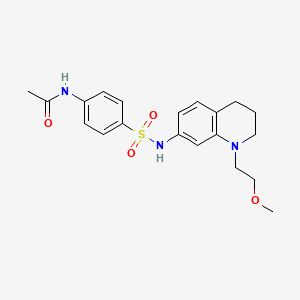
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a synthetic compound known for its diverse chemical and biological applications. As an amide derivative of sulfamoyl-tetrahydroquinoline, it presents unique properties that make it useful in various research fields.
Mechanism of Action
were the first antimicrobial drugs that led to antibiotic evolution in medicine . They are known as sulfa drugs, derived from sulfanilamide, which prevents the growth of bacteria . Later, it was discovered that their antibacterial activity is due to the active metabolite, 4-aminobenenesulfonamide or sulfanilamide formed in vivo by the reduction of the diazyl bond of the prontosil .
Sulfonamides are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities . They have been shown to be a transition state mimetic of peptide hydrolysis, and in particular, a theoretical motif for potent irreversible inhibitors of cysteine proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide typically involves a multi-step synthesis:
Formation of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline: : This precursor can be synthesized through the reduction of quinoline derivatives, employing reagents like sodium borohydride.
Coupling Reaction: : This step involves the reaction of the sulfamoyl-tetrahydroquinoline intermediate with 4-aminophenylacetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, large-scale production may involve similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors, stringent reaction control parameters, and efficient purification techniques such as recrystallization or column chromatography are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide can undergo oxidative reactions, leading to the formation of corresponding N-oxides or sulfonyl derivatives.
Reduction: : It can be reduced under specific conditions to yield reduced amide or amine derivatives.
Substitution: : The compound may undergo nucleophilic substitution, particularly at the acetamide moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride can be used.
Nucleophiles: : Alkoxides, amines, or thiols can participate in substitution reactions.
Major Products Formed
Oxidation Products: : N-oxides, sulfonyl derivatives.
Reduction Products: : Amines, reduced amide derivatives.
Substitution Products: : Varied substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions and pathways.
Biology
It can be used in biological studies to investigate enzyme inhibition, receptor binding, and cellular uptake, providing insights into biological mechanisms and potential therapeutic targets.
Medicine
In medicinal chemistry, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is explored for its potential pharmacological properties, including its role as an inhibitor of specific enzymes or pathways.
Industry
In industrial applications, this compound can be utilized in the development of new materials, agrochemicals, and as a precursor for pharmaceutical synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-phenylsulfamoyl)phenyl)acetamide: : Lacks the tetrahydroquinoline moiety but shares the sulfamoyl-phenylacetamide structure.
1-(2-methoxyethyl)-2,3,4-tetrahydroquinolin-7-amine: : Similar in the tetrahydroquinoline core structure but without the sulfamoyl-phenylacetamide component.
Uniqueness
What sets N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide apart is its combination of the tetrahydroquinoline core with the sulfamoyl-phenylacetamide structure. This unique structural motif endows it with a diverse range of chemical reactivity and potential biological activity, making it valuable in various fields of research.
There you have it! A comprehensive guide to this compound. Hope this covers everything you needed!
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15(24)21-17-7-9-19(10-8-17)28(25,26)22-18-6-5-16-4-3-11-23(12-13-27-2)20(16)14-18/h5-10,14,22H,3-4,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISIZDRYIXQABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














